

Initial assessment of Glycofurool for novel drug delivery systems

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Compound of Interest

Compound Name: **Glycofurool**

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Glycofurool: A Technical Guide for Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurool, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile and effective excipient increasingly utilized in the development of novel drug delivery systems. [1][2] Its primary role is as a solvent and penetration enhancer, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). [1][3][4] This technical guide provides an in-depth assessment of **Glycofurool**, consolidating its physicochemical properties, applications in various drug delivery platforms, and relevant experimental protocols to support researchers and formulation scientists.

Physicochemical Properties of Glycofurool

Glycofurool is a clear, colorless to pale yellow, viscous liquid. [2] It is a polymeric compound with a molecular weight typically ranging from 200 to 400 g/mol, depending on the grade. [2] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	References
Synonyms	Tetrahydrofurfuryl alcohol polyethylene glycol ether, Tetraglycol	[2][5][6]
CAS Number	31692-85-0	[1][2]
Appearance	Clear, colorless to pale yellow, viscous liquid	[2][7]
Solubility	Miscible with water, ethanol, and other polar solvents. Immiscible with arachis oil, isopropyl ether, and petroleum ether.	[2][6]
Density	1.070-1.090 g/cm ³ at 20°C	[6]
Refractive Index	~1.462	[5]
Boiling Point	80-100 °C for Glycofurool 75	[6]
Flash Point	> 110.00 °C	[5]
Viscosity (dynamic)	8-18 mPa·s at 20°C for Glycofurool 75	[6]

Applications in Novel Drug Delivery Systems

Glycofurool's favorable properties, including its high solvency for hydrophobic compounds and biocompatibility, make it a valuable component in a variety of advanced drug delivery systems. [1][3]

Parenteral Formulations

Glycofurool is widely used as a solvent in parenteral (intravenous and intramuscular) formulations, often at concentrations up to 50% v/v.[6][7] Its ability to dissolve poorly soluble drugs is crucial for developing injectable dosage forms.[3]

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, co-surfactants/co-solvents, and a drug that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.^{[8][9]} **Glycofurool** can act as a co-surfactant or co-solvent in these systems, aiding in the solubilization of the drug and the formation of stable nanoemulsions, which can enhance the oral bioavailability of poorly water-soluble drugs.^{[8][10]}

The development of a SNEDDS formulation typically involves screening of excipients for their ability to dissolve the drug and subsequent optimization of their concentrations to achieve desired properties like rapid emulsification and small droplet size.^[11]

Nanoparticle Formulations

Glycofurool can be employed as a non-toxic solvent in the preparation of polymeric nanoparticles.^[12] For instance, it can be used to dissolve both the polymer (e.g., PLGA) and a lipophilic drug to form an internal phase, which is then emulsified and processed to produce microspheres or nanoparticles.^[12] This approach avoids the use of more toxic solvents, which is advantageous for biomedical applications.^[12] Nanoparticle-based systems can be designed for controlled release and targeted drug delivery.^[13]

In-Situ Gelling Systems

In-situ gelling systems are liquid formulations that transform into a gel at the site of administration in response to physiological stimuli such as temperature or pH.^{[14][15]}

Glycofurool can serve as a vehicle in these systems, dissolving the drug and gelling agents.^[16] These formulations can enhance the residence time of the drug at the application site, leading to prolonged drug release and improved therapeutic outcomes.^{[14][16]} For example, **Glycofurool**-based gels have been investigated for the topical delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.^[16]

Biocompatibility and Toxicity

Glycofurool is generally considered to have low toxicity and is well-tolerated in parenteral formulations.^{[7][17]} However, like any excipient, its concentration must be carefully considered. Undiluted **Glycofurool** can cause irritation.^{[6][7]} Studies in rats have shown that intracranial injections of **Glycofurool** are well-tolerated and cause only minor inflammatory responses, suggesting its potential for drug delivery to the brain.^[17] Toxicological data from animal studies are summarized in Table 2.

Route of Administration	Species	LD50/LDLo	Reference
Intravenous	Mouse	LD50: 3500 mg/kg	[5]
Intraperitoneal	Mouse	LD50: 7800 mg/kg	[5]
Intravenous	Rat	LDLo: 1000 mg/kg	[5]

Experimental Protocols

Preparation of PLGA Microspheres using Glycofurool

This protocol describes a quasi-emulsion extraction method for preparing poly(lactic-co-glycolide) (PLGA) microspheres using **Glycofurool** as a non-toxic solvent.[\[12\]](#)

Methodology:

- Preparation of the Internal Phase: Dissolve 100 mg of PLGA and 20 mg of the lipophilic drug in **Glycofurool**.
- Emulsification: Emulsify the internal phase in 100 mL of an external phase (e.g., a suitable surfactant solution) by stirring with a three-blade propeller at 400 rpm for 8 hours at 40°C to form a quasi-emulsion.
- Precipitation: Slowly add 200 mL of distilled water to the system under continuous stirring at 400 rpm. This will cause the polymer to precipitate and form microspheres.
- Collection and Washing: Collect the microspheres by filtration and wash them with distilled water to remove residual **Glycofurool** and other impurities.
- Drying: Dry the microspheres, for example, by lyophilization.

Evaluation of Residual Glycofurool Content

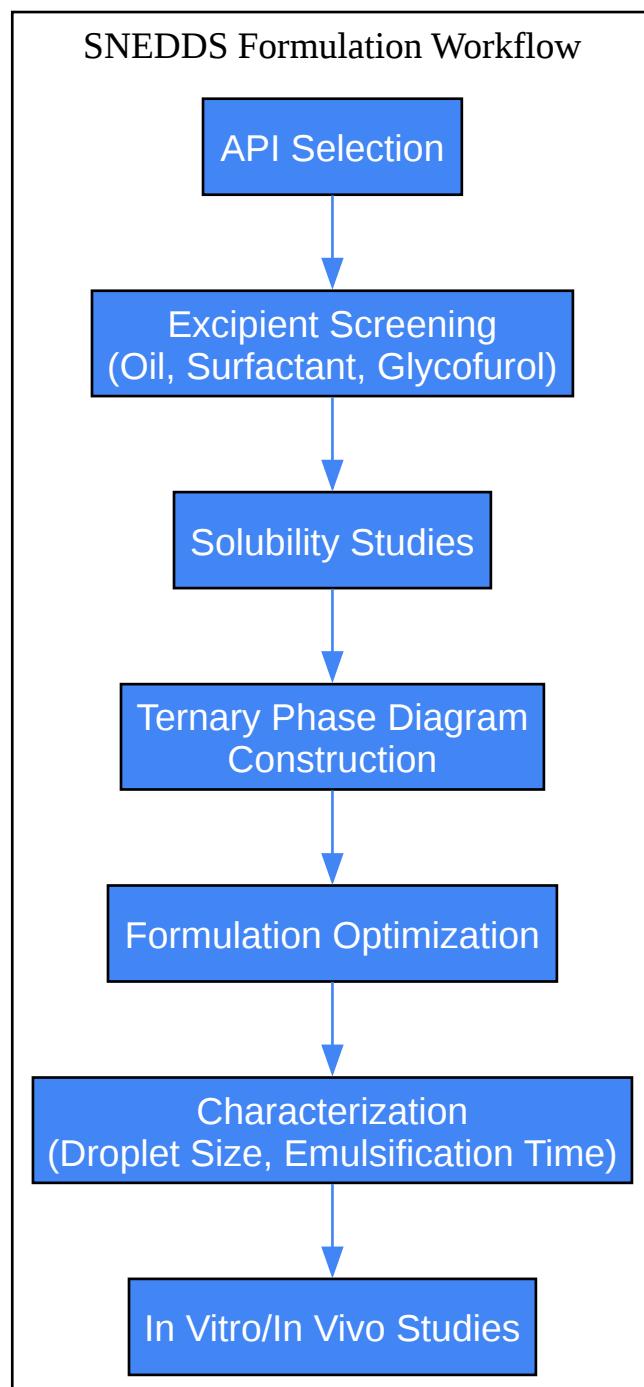
This protocol outlines a spectrophotometric method to determine the amount of residual **Glycofurool** in the prepared microspheres.[\[12\]](#)

Methodology:

- Sample Preparation: Dissolve 20 mg of the microspheres in 1 mL of acetone.
- Polymer Reprecipitation: Add 4 mL of distilled water to the solution to reprecipitate the polymer.
- Separation: Centrifuge the mixture at 6000 rpm for 30 minutes and collect the supernatant.
- Complexation: To the supernatant, add 4 mL of an ammonium cobaltothiocyanate solution and 4 mL of methylene chloride.
- Extraction and Analysis: Centrifuge the mixture and collect the methylene chloride phase. Analyze the residual **Glycofurool** content by measuring the absorbance at 620 nm using a UV spectrophotometer.
- Quantification: Determine the concentration of **Glycofurool** using a pre-established calibration curve.

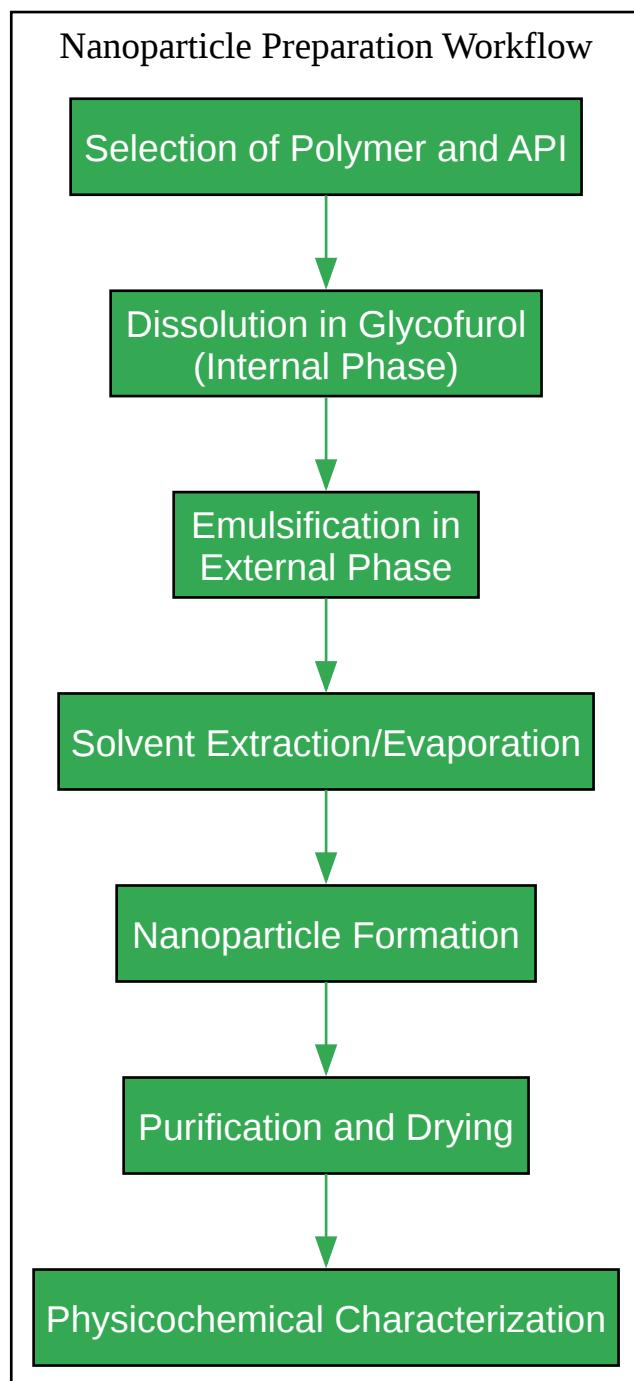
Visualizing Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in the development of **Glycofurool**-based drug delivery systems.



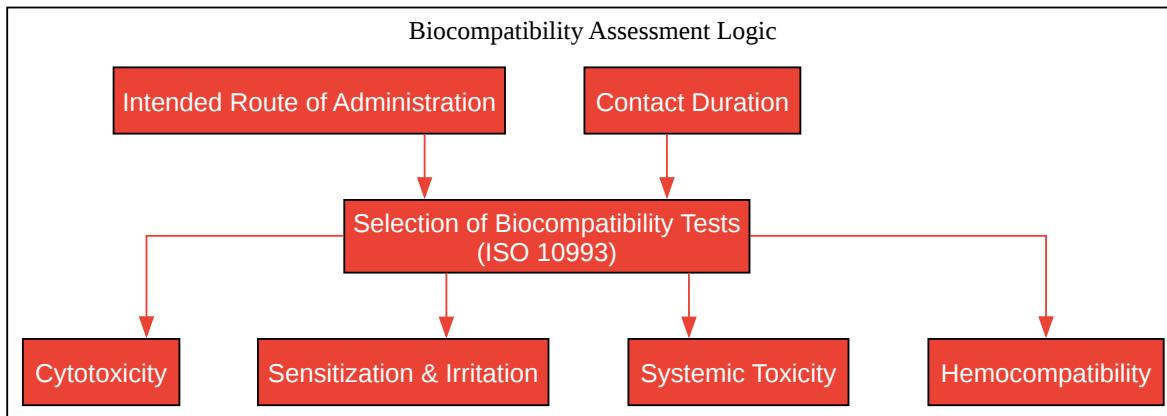
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Caption: Workflow for developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) with **Glycofurool**.



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Caption: General workflow for the preparation of polymeric nanoparticles using **Glycofurool** as a solvent.



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Caption: Decision-making process for biocompatibility testing of a **Glycofurool**-containing formulation.

Conclusion

Glycofurool presents a compelling profile for formulators seeking to develop novel drug delivery systems for challenging APIs. Its strong solubilizing capacity, favorable safety profile, and versatility in various formulation types, including parenteral solutions, SNEDDS, nanoparticles, and in-situ gels, make it a valuable tool in modern drug development. This guide provides a foundational understanding of **Glycofurool**'s properties and applications, offering a starting point for its successful implementation in advanced drug delivery projects. Further research into its interactions with different APIs and polymers will continue to expand its utility in the pharmaceutical field.

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